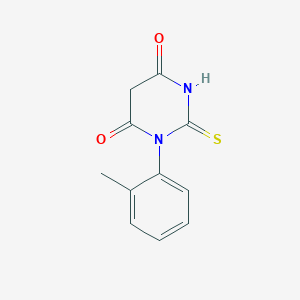

1-(2-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Description

1-(2-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound featuring a 1,3-diazinane core substituted with a sulfanylidene group at position 2 and a 2-methylphenyl group at position 1. The 4,6-dione moieties contribute to its polar character, while the aromatic methyl group influences lipophilicity and steric properties.

Properties

IUPAC Name |

1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7-4-2-3-5-8(7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFGZOYYBFVWAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)CC(=O)NC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353484 | |

| Record name | SBB024236 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93341-41-4 | |

| Record name | SBB024236 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylphenyl isothiocyanate with barbituric acid derivatives in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted aromatic compounds .

Scientific Research Applications

1-(2-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 1-(2-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects involves interactions with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The aromatic ring allows for π-π interactions with other aromatic systems, enhancing binding affinity and specificity .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione

5-Pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione (Thiamylal)

- Substituents : Pentan-2-yl and prop-2-enyl groups at position 4.

- Pharmacological Role: A barbiturate derivative with sedative-hypnotic activity.

- Solubility: 1 in 5 parts water and ethanol; melting point: 144–147°C .

1-(2-Methylpropyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

- Substituents : Branched 2-methylpropyl group at position 1.

Data Table: Comparative Analysis

Research Findings and Trends

Substituent Effects on Solubility :

- Methoxy groups (e.g., 4-methoxyphenyl derivative) increase polarity and aqueous solubility, whereas alkyl or aryl groups (e.g., 2-methylphenyl) enhance lipophilicity .

Hydrogen Bonding and Crystal Packing :

- Sulfanylidene and dione groups participate in N–H···O and S···H hydrogen bonds, stabilizing crystal lattices. This is critical for designing materials with predictable solid-state properties .

Pharmacological Potential: Barbiturate analogs like thiamylal demonstrate that sulfanylidene-diazinane-diones can interact with CNS targets, though substituent bulk (e.g., 2-methylpropyl) may modulate bioavailability .

Biological Activity

1-(2-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a sulfanylidene group, which is believed to play a significant role in its biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The following mechanisms have been proposed:

- Interaction with Enzymes : The sulfanylidene group may inhibit thiol-containing enzymes by forming covalent bonds, disrupting their normal function.

- Nucleic Acid Binding : The diazinane ring structure could facilitate interactions with nucleic acids (DNA and RNA), potentially affecting gene expression and cellular proliferation .

- Antitumor Activity : Preliminary studies suggest that the compound might exhibit antitumor properties by inhibiting cell proliferation in cancer cell lines .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have explored the biological effects of this compound:

- Antitumor Activity Study :

- Antimicrobial Testing :

-

Enzyme Inhibition Analysis :

- In vitro assays showed that the compound could inhibit key enzymes involved in cellular metabolism. The specificity of inhibition was confirmed through kinetic studies, revealing that it acts as a competitive inhibitor for certain thiol-dependent enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.